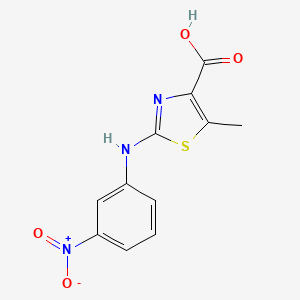

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-3-2-4-8(5-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBSZJNNFODAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 2-Amino-5-Benzylthiazole-4-Carboxylate

As a general method for the synthesis of 2-amino-5-derivatized 4-carboxylate thiazoles, phenylcetaldehyde (1.6 g, 36 mmol, 1.0 eq) is added to a stirring solution of methyl dichloroacetate 5 (5 g, 36 mmol, 1.0 eq) dissolved in anhydrous ether (150 ml) at 0°C before adding NaOMe (1.65 g, 54 mmol, 1.5 eq) dissolved in anhydrous MeOH (20 ml) dropwise over a period of 45 minutes. The mixture is allowed to stir for a further one hour at 0°C before adding brine (150 ml), extracting the organic phase with ether (150 ml), and drying over \$$MgSO_4\$$.

Synthesis of 2-Amino-5-Methylthiazole-4-Carboxylic Acid

As a general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles, compound 6 (1.0 g, 6.3 mmol, 1.0 eq) is added to a stirring solution of NaOH (150 ml, 85 mM) at 50–60°C over a period of 30 minutes before a clear solution formed, then cooled and acidified with 1 M HCl to pH 3–4. A precipitate is formed and collected in a Buchner funnel, which is re-crystallized using methanol to give the desired product (0.8 g, 75.0%).

- Melting point: 320–324°C

- ¹H NMR (270 MHz, DMSO-d 6): δ 2.49 (s, 3H), 6.97 (s, 2H)

- ¹³C NMR (270 MHz, DMSO-d 6): δ 12.7, 135.2, 137.1, 164.3, 167.5

- \$$v_{\text{max}}\$$ (cm$$^{-1}\$$): 3433 (NH stretch, amine); 1688 (C=O stretch, ester); 1688 (COO stretch, carboxylic acid)

- FTMS-ESI calculated for \$$C5H7N2O2S\$$ (M+H): 159.0228, found 159.02138

Preparation of Thiazole-4-carbonyl chloride

A mixture of thiazole-4-carboxylic acid (30.0 g, 232 mmol) and thionyl chloride (200 ml) is heated at reflux for 2 hours. The resulting solution is evaporated, and the residue dried, giving a yellow solid with a yield of 34.0 g (99%).

¹H NMR (\$$CDCl_3\$$): δ 8.91 (d, 1H, J = 2 Hz), 8.49 (d, 1H, J = 2 Hz).

General Procedure for Thiazole-4-carbonyl chloride Preparation

1-1.5 equivalents of Thiazole-4-carboxylic acid is refluxed in 3-5 ml of \$$SOCl2\$$ for 2 hours. Excess \$$SOCl2\$$ is evaporated in vacuo, and 3 ml of pyridine is added to the resulting residue. The mixture is stirred for 10 minutes, then 1 mmol of compound IV is added, and the resulting mixture is stirred overnight at room temperature.

Synthesis of 4-Methyl-5-formylthiazole

4-Methyl-5-formylthiazole can be efficiently prepared by \$$Pd/BaSO_4\$$ (5 μm, Pd: 7.5%) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene. The mixture is heated to 140°C while hydrogen is passed into it, and the reaction is monitored by TLC (petroleum ether-acetone = 3:1). When the reaction is complete, the mixture is filtered and extracted with 10% HCl (3 x 30 mL). The water solution is neutralized to pH = 8 with sodium carbonate and further extracted with chloroform (3 x 30 mL). After distillation of chloroform, the pure product is obtained.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of 5-Methyl-2-(3-aminophenylamino)-thiazole-4-carboxylic acid.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at position 2 of the thiazole ring and modifications to the carboxylic acid group. Key comparisons include:

Substituent Variations at Position 2

- 3-Nitrophenylamino vs. 2-Nitrophenylamino: The positional isomer 5-methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid (CAS: 2197056-84-9) shares the same molecular formula (C₁₁H₈N₃O₄S) but exhibits distinct electronic properties due to the nitro group’s ortho positioning. This may alter hydrogen-bonding interactions in biological systems .

- 3-Trifluoromethylphenylamino: Replacement of the nitro group with a trifluoromethyl group (CAS: 1549447-16-6) increases lipophilicity (logP ≈ 3.1) and metabolic stability, making it more suitable for hydrophobic target binding .

Carboxylic Acid Derivatives

- Ethyl Ester Prodrugs: Derivatives like 5-methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester () exhibit improved membrane permeability due to esterification, which masks the acidic group. Hydrolysis in vivo regenerates the active carboxylic acid form .

Physicochemical Properties

*logP values estimated via computational tools (e.g., XLogP3).

Functional Implications of Substituent Diversity

- Hydrogen-Bond Donors/Acceptors: The carboxylic acid and nitro groups enable strong interactions with proteins, while sulfonamides and pyridines offer additional binding versatility .

- Prodrug Potential: Ethyl esters improve oral bioavailability by increasing logP, as seen in related thiazole prodrugs .

Biological Activity

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a nitrophenyl group enhances its reactivity and potential interactions with biological targets. The compound's structure can be summarized as follows:

- Chemical Formula : C10H8N2O4S

- CAS Number : 2114263-64-6

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors linked to disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, the compound demonstrated effective inhibition against Escherichia coli and Bacillus subtilis in vitro, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against non-small cell lung cancer and other types .

Case Studies and Research Findings

-

Study on Antibacterial Activity :

A series of thiazole derivatives were synthesized and tested for antibacterial properties. Among these, this compound exhibited notable activity against gram-negative bacteria . -

Enzyme Inhibition Studies :

Research has indicated that thiazole-based compounds can serve as enzyme inhibitors. Specifically, studies showed that certain derivatives inhibited α-amylase with IC50 values comparable to established inhibitors like acarbose . This suggests potential applications in managing diabetes by regulating carbohydrate metabolism. -

Cancer Cell Line Studies :

In vitro studies demonstrated the cytotoxic effects of similar thiazole compounds on various cancer cell lines, highlighting their potential as anticancer agents . Further research is needed to elucidate the specific pathways involved.

Comparative Analysis of Related Compounds

Q & A

Q. What are the standard protocols for synthesizing 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid?

The synthesis typically involves coupling reactions between thiazole carboxylic acid derivatives and substituted anilines. For example, analogous compounds are synthesized using carbodiimide-based coupling agents (e.g., EDCI) with HOBt as a catalyst in solvents like DCM or DMF under controlled pH and temperature . The 3-nitrophenylamino group is introduced via nucleophilic substitution or condensation reactions. Post-synthesis purification often employs column chromatography or recrystallization, with purity verified by H NMR and mass spectrometry (MS) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic techniques:

- H NMR : Confirms the presence of aromatic protons (e.g., nitrophenyl group) and methyl/thiazole protons.

- LC-MS : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures correct C, H, N, and S content . For advanced confirmation, C NMR or X-ray crystallography may be used .

Q. What solvents and conditions are optimal for dissolving this compound?

Polar aprotic solvents like DMSO or DMF are effective due to the compound’s carboxylic acid and aromatic nitro groups. Solubility testing should be performed at varying pH levels, as protonation/deprotonation of the carboxylic acid group (pKa ~2–3) impacts dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Design of Experiments (DoE) is critical. For example:

- Factors : Solvent polarity, temperature, catalyst loading (e.g., EDCI:HOBt ratio), and reaction time.

- Response variables : Yield, purity, and byproduct formation. Statistical tools like factorial design or response surface methodology reduce experimental iterations while identifying optimal conditions . Computational reaction path analysis (e.g., quantum chemical calculations) can predict energy barriers and guide catalyst selection .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate experiments across multiple cell lines or enzymatic assays.

- Purity re-assessment : Use HPLC to confirm >95% purity.

- Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., replacing the nitro group with other substituents) to isolate functional groups responsible for activity .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., nitro group’s electron-withdrawing effects) and reaction pathways.

- Molecular docking : Predicts interactions with biological targets (e.g., kinases or enzymes) by simulating binding conformations.

- ADMET prediction : Estimates pharmacokinetic properties using tools like SwissADME .

Q. How can the compound’s stability under varying storage conditions be assessed?

Conduct accelerated stability studies:

- Temperature/humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light and track changes in UV absorbance or NMR spectra.

- Solution stability : Test in buffers (pH 1–12) to identify hydrolysis-sensitive conditions .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Scale-up issues include heat dissipation and byproduct accumulation. Solutions:

- Flow chemistry : Enhances control over exothermic reactions.

- In-line monitoring : Uses PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Catalyst recycling : Immobilize catalysts on solid supports to reduce costs .

Q. How can researchers differentiate between isomeric forms or polymorphs?

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.